Iodonium bis(4-methylphenyl) hexafluoroantimonate

CAS No.:

Cat. No.: VC16548023

Molecular Formula: C14H40F6I10O18Sb6

Molecular Weight: 2610.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H40F6I10O18Sb6 |

|---|---|

| Molecular Weight | 2610.1 g/mol |

| Standard InChI | InChI=1S/2C7H8O.6FH.10H2I.16O.6Sb/c2*1-6-2-4-7(8)5-3-6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*2-5,8H,1H3;6*1H;10*1H2;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;10*+1;;;;;;;10*-1;;;;;2*+1/p-2 |

| Standard InChI Key | AEBASZSTLDJMHE-UHFFFAOYSA-L |

| Canonical SMILES | CC1=CC=C(C=C1)O[Sb](=O)[O-].CC1=CC=C(C=C1)O[Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].F.F.F.F.F.F.[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+] |

Introduction

Chemical Composition and Structural Properties

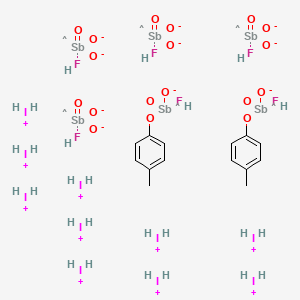

Iodonium bis(4-methylphenyl) hexafluoroantimonate consists of a diaryliodonium cation paired with a hexafluoroantimonate anion. The iodonium core features two 4-methylphenyl groups attached to a central iodine atom, while the counterion contributes to its solubility in polar solvents. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 804.77 g/mol |

| Melting Point | 175–180°C (decomposes) |

| UV Absorption Peak | 267 nm |

| Solubility | Polar organic solvents (e.g., acetonitrile, dichloromethane) |

The compound’s stability under ambient conditions and its responsiveness to UV light stem from the strong electrophilicity of the iodonium cation and the weakly coordinating nature of the hexafluoroantimonate anion .

Synthesis Methods

One-Step Reaction in Trifluoroethanol

A scalable synthesis involves reacting iodobenzene diacetate with 4-methylphenol in trifluoroethanol. This method achieves yields exceeding 85% under mild conditions (50°C, 12 hours). The solvent’s high polarity facilitates the formation of the iodonium intermediate, which subsequently undergoes anion exchange with hexafluoroantimonic acid:

Alternative Pathways

Thesis research by Salvi (2015) describes a novel route for synthesizing analogous diaryliodonium salts, leveraging bis(acetyloxy)-λ³-iodanyl acetate intermediates . While optimized for tert-butyl derivatives, this approach highlights the versatility of iodonium chemistry for tailoring substituents.

Photopolymerization Mechanism

Upon UV exposure (250–300 nm), the compound undergoes homolytic cleavage, generating aryl radicals and cationic species:

The cationic intermediates initiate chain-growth polymerization of epoxides, vinyl ethers, and other monomers. Compared to traditional initiators like bis(4-methylphenyl)iodonium hexafluorophosphate, the hexafluoroantimonate variant offers faster curing rates due to the superior leaving-group ability of .

Industrial and Scientific Applications

UV-Curable Coatings and Inks

The compound’s rapid curing kinetics make it ideal for automotive clear coats and printed electronics. For instance, UV-initiated formulations reduce production times by 40–60% compared to thermal curing .

Advanced Materials

In nanotechnology, it facilitates the fabrication of high-resolution photoresists for semiconductor patterning. A 2024 study demonstrated sub-10 nm feature sizes using hexafluoroantimonate-based formulations.

Biomedical Engineering

Emerging research explores its use in light-activated drug delivery systems, where localized UV exposure triggers polymer degradation and controlled release .

Comparative Analysis with Related Salts

| Parameter | Hexafluoroantimonate | Hexafluorophosphate |

|---|---|---|

| Anion Stability | High (weak coordination) | Moderate |

| Curing Speed | 25–30 mJ/cm² | 40–50 mJ/cm² |

| Solubility in Acetonitrile | 120 g/L | 85 g/L |

The hexafluoroantimonate’s superior performance in high-speed applications justifies its premium cost in specialty markets .

Recent Advances and Future Directions

A 2025 breakthrough at Hampford Research optimized the compound for 3D-printed biocompatible scaffolds, achieving 99% cell viability post-curing . Future work aims to expand its utility in redox-flow batteries and perovskite solar cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume